3,3-dimethylbut-1-yne-1-sulfonyl fluoride
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Overview
Description
3,3-Dimethylbut-1-yne-1-sulfonyl fluoride is an organic compound with the molecular formula C6H9FO2S It is a derivative of 3,3-dimethyl-1-butyne, where a sulfonyl fluoride group is attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethylbut-1-yne-1-sulfonyl fluoride typically involves the reaction of 3,3-dimethyl-1-butyne with a sulfonyl fluoride reagent under controlled conditions. One common method involves the use of fluorosulfonic acid or its derivatives to introduce the sulfonyl fluoride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbut-1-yne-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The triple bond in the butyne moiety can participate in addition reactions with various electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as halogens and hydrogen halides are used in addition reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide, while addition of hydrogen halides can result in halogenated derivatives.
Scientific Research Applications
3,3-Dimethylbut-1-yne-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dimethylbut-1-yne-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-butyne: The parent compound without the sulfonyl fluoride group.
tert-Butylacetylene: Another name for 3,3-dimethyl-1-butyne.
3,3-Dimethylbut-1-yne-1-sulfonyl chloride: A similar compound where the fluoride is replaced with a chloride.
Uniqueness
3,3-Dimethylbut-1-yne-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2613384-17-9 |
---|---|
Molecular Formula |
C6H9FO2S |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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